Phenyl N-methyl-N-phenylcarbamate

Overview

Description

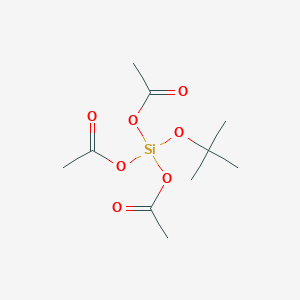

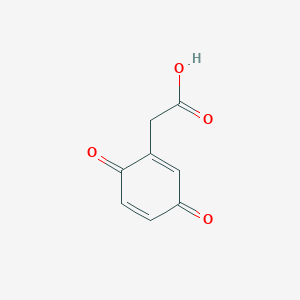

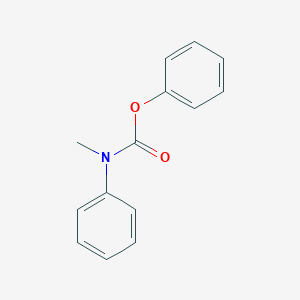

Phenyl N-methyl-N-phenylcarbamate (PMPC) is a chemical compound that has been extensively studied in the field of science due to its various applications. PMPC is a carbamate derivative that is used as an inhibitor of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the body.

Mechanism of Action

Phenyl N-methyl-N-phenylcarbamate inhibits the activity of cholinesterase enzymes by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine in the body, leading to an increase in the levels of acetylcholine. Increased levels of acetylcholine lead to improved cognitive function and increased muscle contraction.

Biochemical and Physiological Effects:

Phenyl N-methyl-N-phenylcarbamate has been shown to have a number of biochemical and physiological effects. Phenyl N-methyl-N-phenylcarbamate inhibits the activity of cholinesterase enzymes, leading to an increase in the levels of acetylcholine. Increased levels of acetylcholine lead to improved cognitive function and increased muscle contraction. Phenyl N-methyl-N-phenylcarbamate has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Phenyl N-methyl-N-phenylcarbamate has several advantages for lab experiments. Phenyl N-methyl-N-phenylcarbamate is a potent inhibitor of cholinesterase enzymes, making it an ideal compound for studying the effects of cholinesterase inhibition. Phenyl N-methyl-N-phenylcarbamate is also relatively easy to synthesize and purify, making it a readily available compound for lab experiments.

However, Phenyl N-methyl-N-phenylcarbamate also has some limitations for lab experiments. Phenyl N-methyl-N-phenylcarbamate is a toxic compound and should be handled with care. Phenyl N-methyl-N-phenylcarbamate also has a relatively short half-life, which can limit its usefulness for long-term studies.

Future Directions

There are several future directions for the study of Phenyl N-methyl-N-phenylcarbamate. One area of research is the development of novel insecticides based on the structure of Phenyl N-methyl-N-phenylcarbamate. Another area of research is the development of Phenyl N-methyl-N-phenylcarbamate analogs with improved efficacy and safety profiles. Phenyl N-methyl-N-phenylcarbamate analogs with longer half-lives and lower toxicity could be useful for the treatment of Alzheimer's disease and other conditions that require long-term cholinesterase inhibition. Finally, the anti-inflammatory and antioxidant properties of Phenyl N-methyl-N-phenylcarbamate could be further explored for their potential applications in the treatment of various diseases.

Synthesis Methods

Phenyl N-methyl-N-phenylcarbamate can be synthesized by reacting phenyl isocyanate with N-methyl-N-phenylamine in the presence of a catalyst. The reaction takes place at room temperature and produces Phenyl N-methyl-N-phenylcarbamate as a white crystalline solid. The purity of Phenyl N-methyl-N-phenylcarbamate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Phenyl N-methyl-N-phenylcarbamate has been extensively studied for its applications in the field of science. One of the major applications of Phenyl N-methyl-N-phenylcarbamate is in the development of pesticides. Phenyl N-methyl-N-phenylcarbamate is a potent inhibitor of cholinesterase enzymes, which are the target of many insecticides. Phenyl N-methyl-N-phenylcarbamate has been used as a lead compound for the development of novel insecticides with improved efficacy and safety profiles.

Phenyl N-methyl-N-phenylcarbamate has also been studied for its potential applications in the treatment of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in the levels of acetylcholine in the brain. Phenyl N-methyl-N-phenylcarbamate, as an inhibitor of cholinesterase enzymes, can increase the levels of acetylcholine in the brain and improve cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name |

phenyl N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15(12-8-4-2-5-9-12)14(16)17-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKAIGDUODXFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159612 | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-methyl-N-phenylcarbamate | |

CAS RN |

13599-69-4 | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl methylphenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.